1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the phenoxy group: The pyrazole intermediate is then reacted with 2-bromo-4-chlorophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the morpholine group: The resulting compound is further reacted with morpholine under reflux conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It can be used in the development of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-[(2-chloro-4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide
- 1-[(2-bromo-4-methylphenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness: 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
CAS No. |
1005611-02-8 |
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Molecular Formula |
C15H16BrClN4O3 |
Molecular Weight |
415.67 g/mol |
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16BrClN4O3/c16-12-9-11(17)1-2-14(12)24-10-21-4-3-13(18-21)15(22)19-20-5-7-23-8-6-20/h1-4,9H,5-8,10H2,(H,19,22) |
InChI Key |
VRKLKVQZRVAZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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